![molecular formula C16H13NO6 B12510726 2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)
2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avenanthramide C is a polyphenolic compound predominantly found in oats (Avena sativa Linn.). It is an amide conjugate of anthranilic acid and hydroxycinnamic acid. This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Avenanthramide C can be synthesized through a series of chemical reactions involving anthranilic acid and hydroxycinnamic acid. The synthesis typically involves the formation of an amide bond between these two components. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation .
Industrial Production Methods
In industrial settings, avenanthramide C is primarily extracted from oat seeds and seedlings. The extraction process involves the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC). This method ensures the isolation of high-purity avenanthramide C for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Avenanthramide C undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of avenanthramide C, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Avenanthramide C has a wide range of scientific research applications, including:
Wirkmechanismus
Avenanthramide C exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6, IL-1β).
Neuroprotective Activity: It modulates the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, enhancing neuronal survival and cognitive function.
Anti-apoptotic Activity: It prevents cell death by inhibiting apoptotic pathways and promoting cell survival.
Vergleich Mit ähnlichen Verbindungen
Avenanthramide C is unique among polyphenolic compounds due to its specific structure and biological activities. Similar compounds include:
Avenanthramide A: Another polyphenolic compound found in oats, known for its antioxidant properties.
Avenanthramide B: Similar to avenanthramide C, it exhibits anti-inflammatory and antioxidant activities.
Ferulic Acid: A hydroxycinnamic acid derivative with antioxidant properties, commonly found in plant cell walls.
Avenanthramide C stands out due to its potent neuroprotective and anti-inflammatory effects, making it a valuable compound for various therapeutic applications .
Eigenschaften
IUPAC Name |
2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUXROOZBOOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
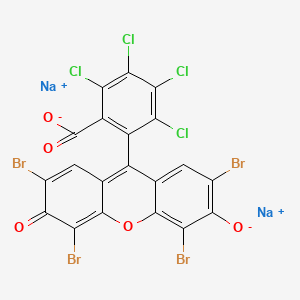
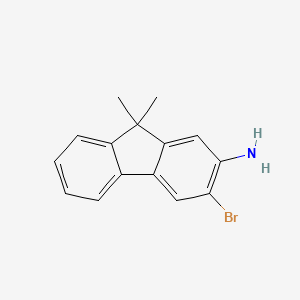
![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)
![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)
![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)
![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)
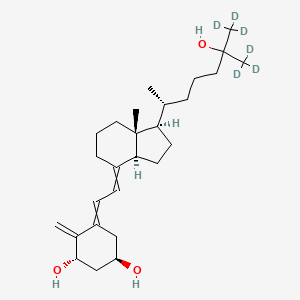
![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)
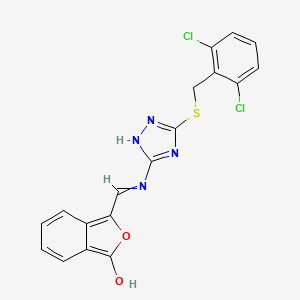
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)
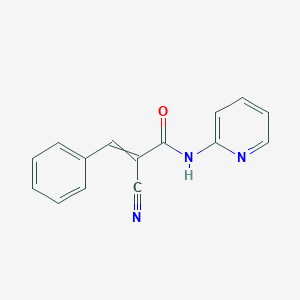

![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)

